
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate is a chemical compound with the molecular formula C14H11NO5 It is known for its unique structure, which includes an acetamido group and a dihydronaphthalenyl acetate moiety
Vorbereitungsmethoden
The synthesis of 4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate can be achieved through several methods. One common synthetic route involves the acylation of 5,8-dihydroxy-1,4-naphthoquinone derivatives. For instance, the acylation of 2-arylamino-3-chloro-5,8-dihydroxy-1,4-naphthoquinones with acetic anhydride and benzoyl chloride in pyridine yields the corresponding O-acyl derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the acetamido and acetate groups. Common reagents used in these reactions include acetic anhydride, benzoyl chloride, and pyridine. Major products formed from these reactions include O-acyl derivatives and substituted naphthoquinones.
Wissenschaftliche Forschungsanwendungen
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic applications due to its biological activities.
Industry: The compound is used in the production of specialty chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate involves its interaction with molecular targets and pathways. The compound’s acetamido and dihydronaphthalenyl acetate groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate can be compared with other similar compounds, such as:
Naphthazarin: A related compound with similar structural features and biological activities.
5,8-Dihydroxy-1,4-naphthoquinone: Another related compound used in similar applications.
2-Arylamino-3-chloro-5,8-dihydroxy-1,4-naphthoquinones: Compounds that undergo similar acylation reactions. The uniqueness of this compound lies in its specific acetamido and acetate groups, which confer distinct reactivity and biological properties.
Eigenschaften
CAS-Nummer |
102626-25-5 |
|---|---|
Molekularformel |
C14H11NO5 |
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
(4-acetamido-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H11NO5/c1-7(16)15-9-3-6-12(20-8(2)17)14-11(19)5-4-10(18)13(9)14/h3-6H,1-2H3,(H,15,16) |
InChI-Schlüssel |
HMUQBRQISGTFMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



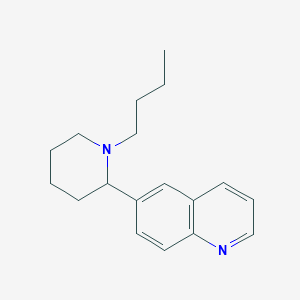
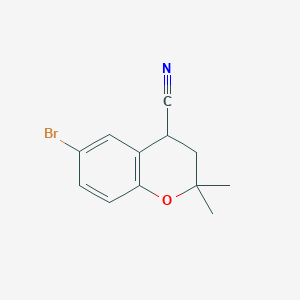
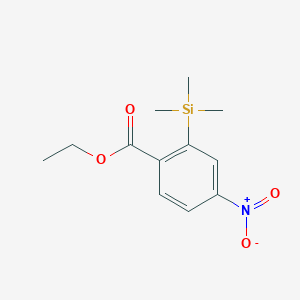
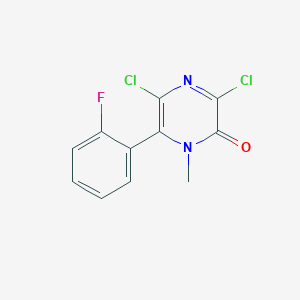
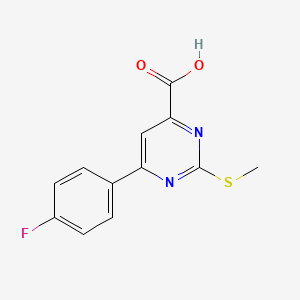

![4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)
![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)

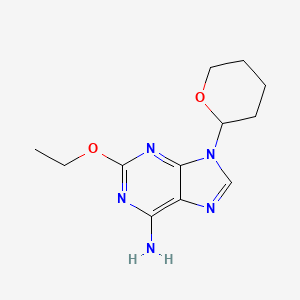
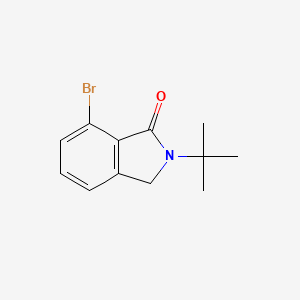
![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
